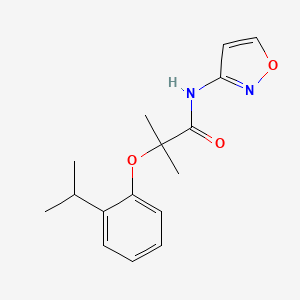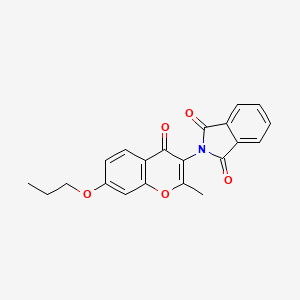
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide
Overview
Description
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and sleep.
Mechanism of Action
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and sleep. By blocking this receptor, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the rewarding effects of drugs and food.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep in animal models and humans. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Finally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is that it is a selective antagonist of the orexin-1 receptor, meaning that it specifically targets this receptor and does not affect other receptors in the brain. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been extensively studied and has been shown to be effective in a number of different scientific research applications. One limitation of using 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is that it can be expensive to synthesize and may not be readily available to all researchers.
Future Directions
There are a number of future directions for research on 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide. One area of interest is the potential use of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide as a treatment for addiction and obesity. Additional research is needed to determine the efficacy of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in these applications and to determine the optimal dosing and treatment regimens. Additionally, further research is needed to understand the long-term effects of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide on sleep, wakefulness, and other physiological processes. Finally, additional research is needed to develop more efficient and cost-effective methods for synthesizing 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide.
Scientific Research Applications
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been studied for its potential use in various scientific research applications, including sleep disorders, addiction, and obesity. It has been shown to reduce the amount of time it takes for individuals to fall asleep and increase the amount of time spent in deep sleep. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Finally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
properties
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)12-7-5-6-8-13(12)21-16(3,4)15(19)17-14-9-10-20-18-14/h5-11H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHKZATVZLZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4718918.png)
![3-({3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B4718924.png)
![4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718925.png)
![6-bromo-2-(4-methylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4718933.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4718948.png)
![4-(2-chloro-6-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4718954.png)
![N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4718962.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)
![1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4718971.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4718976.png)
![N-cyclopentyl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718988.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4719007.png)
![butyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4719013.png)